molecular formula C6H11O7Tl B3183087 Thallium(Iii) Acetate Hydrate CAS No. 62811-75-0

Thallium(Iii) Acetate Hydrate

Cat. No.: B3183087
CAS No.: 62811-75-0
M. Wt: 399.53 g/mol
InChI Key: IWTXITFTYPFDIU-UHFFFAOYSA-K
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Description

Thallium(Iii) Acetate Hydrate is a chemical compound with the formula Tl(CH₃COO)₃·xH₂O. It is the acetate salt of thallium and is known for its applications in various fields, including chemistry and biology. This compound is highly toxic and must be handled with care.

Preparation Methods

Thallium(Iii) Acetate Hydrate can be synthesized by reacting thallium(III) oxide with acetic acid. The reaction typically involves dissolving thallium(III) oxide in 80% acetic acid, followed by crystallization in acetic anhydride . The product is then isolated and purified under controlled conditions to obtain high purity this compound.

Chemical Reactions Analysis

Thallium(Iii) Acetate Hydrate undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like sodium borohydride and ligands such as phosphines. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Thallium(Iii) Acetate Hydrate involves its interaction with biological molecules. Thallium ions can interfere with potassium channels in cells, leading to toxic effects. The compound can also form complexes with proteins and enzymes, disrupting their normal function .

Comparison with Similar Compounds

Thallium(Iii) Acetate Hydrate can be compared with other thallium compounds such as thallium(I) acetate and thallium(III) perchlorate. Unlike thallium(I) acetate, which is less toxic, thallium(III) acetate is highly toxic and has a higher oxidation state. Thallium(III) perchlorate, on the other hand, forms a deliquescent hydrated salt with six water molecules, similar to this compound .

Properties

IUPAC Name

diacetyloxythallanyl acetate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H4O2.H2O.Tl/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H2;/q;;;;+3/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTXITFTYPFDIU-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O[Tl](OC(=O)C)OC(=O)C.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11O7Tl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62811-75-0
Record name Thallium(III) acetate sesquihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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